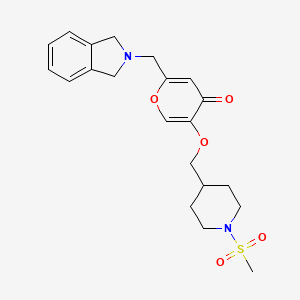
Martinostat (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Martinostat (hydrochloride) is a potent histone deacetylase inhibitor (HDACi) that targets recombinant class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . It is used in various scientific research applications, particularly in the field of neuroepigenetics and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Martinostat involves the following steps:
Formation of the Adamantane Derivative: The adamantane derivative is synthesized by reacting adamantane with formaldehyde and dimethylamine.
Coupling Reaction: The adamantane derivative is then coupled with a benzaldehyde derivative to form an intermediate.
Hydroxamic Acid Formation: The intermediate undergoes a reaction with hydroxylamine to form the final product, Martinostat.
Industrial Production Methods: Industrial production of Martinostat follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Martinostat can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions can occur at the benzaldehyde derivative stage during synthesis.
Substitution: Substitution reactions are involved in the formation of the adamantane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like formaldehyde and dimethylamine are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of Martinostat.
Reduction: Reduced intermediates during synthesis.
Substitution: Substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Martinostat has a wide range of scientific research applications:
Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their impact on gene expression and behavior.
Cancer Research: Martinostat is investigated for its potential to inhibit tumor growth by targeting histone deacetylases involved in cancer cell proliferation.
Drug Development: It serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and selectivity.
Wirkmechanismus
Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in changes in chromatin structure and gene expression . The molecular targets of Martinostat include class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) . The pathways involved in its mechanism of action are related to epigenetic regulation and gene transcription .
Vergleich Mit ähnlichen Verbindungen
Vorinostat: Another histone deacetylase inhibitor with a similar mechanism of action.
Entinostat: Targets similar histone deacetylase isoforms and is used in cancer research.
Crebinostat: Shares structural similarities and is also used in neuroepigenetics research.
Uniqueness of Martinostat: Martinostat is unique due to its high selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . Its ability to be tagged with carbon-11 for PET imaging makes it a valuable tool for in vivo studies of histone deacetylase activity .
Eigenschaften
Molekularformel |
C22H31ClN2O2 |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+; |
InChI-Schlüssel |
MRSVJZJSPMLBEO-UHDJGPCESA-N |
Isomerische SMILES |
CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



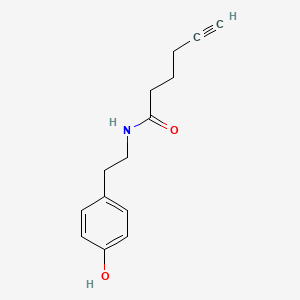
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)
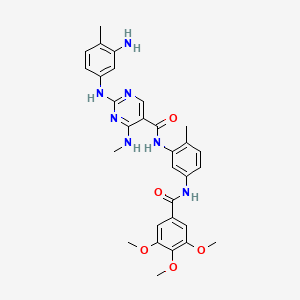
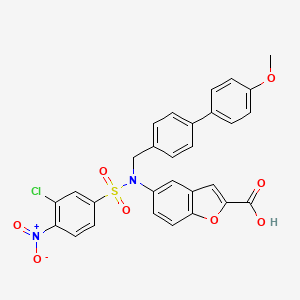


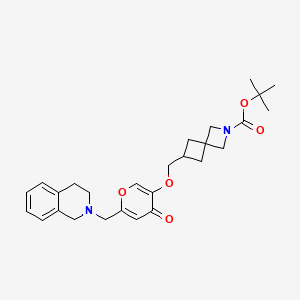
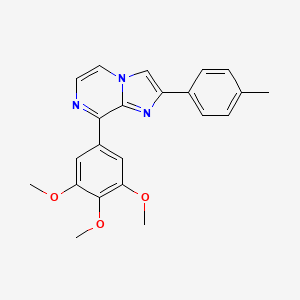
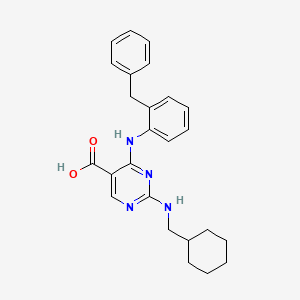
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)
